CD40-CD40L Binding Potency vs. DRI-C21041
In a direct head-to-head comparison within the same study and assay, DRI-C21045 (compound 10) inhibited the CD40-CD40L interaction with an IC50 of 0.17 µM, representing a 1.8-fold improvement in potency over the structurally related analog DRI-C21041 (compound 6, IC50 = 0.31 µM) [1]. The difference is attributed to the 4'-CO2Me substitution in DRI-C21045 versus the 4'-NO2 group in DRI-C21041 [1].
vs. DRI-C21041 IC50 = 0.31 µM
(1.8-fold difference)
| Evidence Dimension | Inhibition of CD40-CD40L protein-protein interaction (cell-free ELISA-type assay) |
|---|---|
| Target Compound Data | IC50 = 0.17 µM |
| Comparator Or Baseline | DRI-C21041 (compound 6): IC50 = 0.31 µM |
| Quantified Difference | 1.8-fold more potent (0.17 vs. 0.31 µM) |
| Conditions | Cell-free ELISA-type assay measuring binding of CD40 to immobilized CD40L [1] |
Why This Matters
Even within the same chemical series, small structural modifications yield measurable differences in potency; DRI-C21045's ~2-fold greater affinity provides a more robust signal-to-noise window in mechanistic studies.
- [1] Chen J, Song Y, Bojadzic D, Tamayo-Garcia A, Landin AM, Blomberg BB, Buchwald P. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction. J Med Chem. 2017 Nov 9;60(21):8906-8922. doi: 10.1021/acs.jmedchem.7b01154. Epub 2017 Oct 25. PMID: 29024591; PMCID: PMC5823691. View Source
